molecular formula C22H21N5O2 B2877120 N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-66-2

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877120
CAS No.: 1396854-66-2
M. Wt: 387.443
InChI Key: CWRNKQCSLGWBIM-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The furan and pyridine rings are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the pyridine ring can introduce various functional groups .

Scientific Research Applications

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16(12-13-18-10-7-15-29-18)24-22(28)20-21(19-11-5-6-14-23-19)27(26-25-20)17-8-3-2-4-9-17/h2-11,14-16H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNKQCSLGWBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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